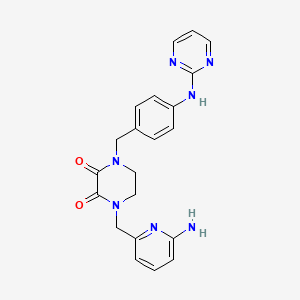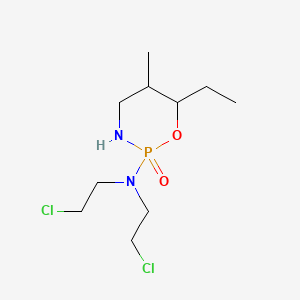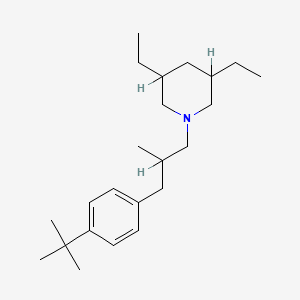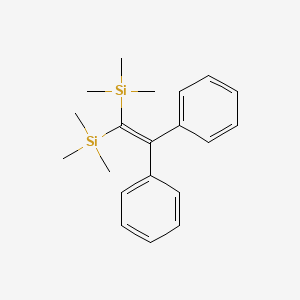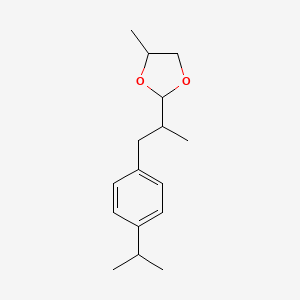
Cyclamen aldehyde propyleneglycol acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclamen aldehyde propyleneglycol acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is known for its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclamen aldehyde propyleneglycol acetal can be synthesized through the acetalization of cyclamen aldehyde with propylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion . The general reaction scheme is as follows:
Cyclamen aldehyde+Propylene glycolAcid catalystCyclamen aldehyde propyleneglycol acetal+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark traps or molecular sieves, ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclamen aldehyde propyleneglycol acetal primarily undergoes hydrolysis and transacetalization reactions. Hydrolysis occurs in the presence of aqueous acid, reverting the acetal back to the original aldehyde and alcohol . Transacetalization involves the exchange of the acetal group with another alcohol under acidic conditions .
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) at room temperature.
Transacetalization: Acid catalyst (e.g., p-toluenesulfonic acid) with an excess of the new alcohol.
Major Products Formed
Hydrolysis: Cyclamen aldehyde and propylene glycol.
Transacetalization: New acetal and the original alcohol.
Wissenschaftliche Forschungsanwendungen
Cyclamen aldehyde propyleneglycol acetal has various applications in scientific research, particularly in organic synthesis and medicinal chemistry. It is used as a protecting group for aldehydes and ketones, allowing selective reactions to occur without interference from the carbonyl group . Additionally, its stability makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Wirkmechanismus
The mechanism of action for cyclamen aldehyde propyleneglycol acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, leading to the formation of a hemiacetal. Subsequent protonation and removal of water result in the formation of the acetal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde dimethyl acetal
- Acetaldehyde diethyl acetal
- Cinnamaldehyde diethyl acetal
Uniqueness
Cyclamen aldehyde propyleneglycol acetal is unique due to its specific structure, which imparts distinct stability and reactivity characteristics. Compared to other acetals, it offers enhanced stability in neutral to basic environments, making it particularly useful in protecting sensitive aldehyde groups during complex synthetic procedures .
Eigenschaften
CAS-Nummer |
73987-12-9 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
4-methyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C16H24O2/c1-11(2)15-7-5-14(6-8-15)9-12(3)16-17-10-13(4)18-16/h5-8,11-13,16H,9-10H2,1-4H3 |
InChI-Schlüssel |
NZDDMOIJDSXEJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)C(C)CC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


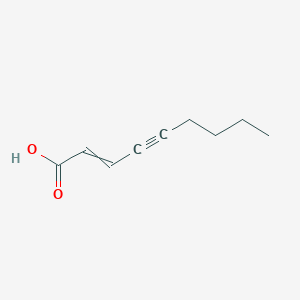

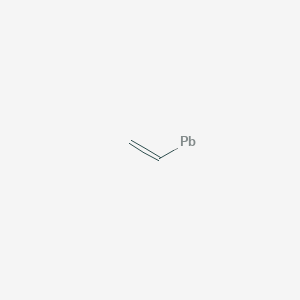
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
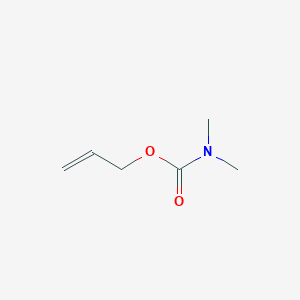


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
